Ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 345.34 g/mol. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties. The purity of this compound is typically around 95%.
The synthesis of ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate can be approached through various methods commonly used in organic chemistry. One prevalent method involves the reaction of appropriate precursors under controlled conditions to form the desired compound.
The synthesis requires careful monitoring of reaction times and temperatures to optimize yield and purity.
The molecular structure of ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate features multiple heterocyclic rings, including a triazole and a thiazole moiety. The compound's structure can be represented using various chemical notation systems:
InChI=1S/C13H11N7O3S/c1-2-23-12(22)9-5-24-13(16-9)17-11(21)8-3-4-10(19-18-8)20-7-14-6-15-20/h3-7H,2H2,1H3,(H,16,17,21)
This InChI representation provides a unique identifier for the compound's structure.
Ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate can participate in various chemical reactions typical for triazole and thiazole derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.
The exact mechanism of action for ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is not fully elucidated but can be inferred based on its structural analogs:
Research indicates that derivatives of triazoles can exhibit a range of biological activities including antimicrobial and anticancer effects.
Ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is typically a solid at room temperature with solubility in organic solvents like ethanol or dimethyl sulfoxide.
Key chemical properties include:
Ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate has several potential applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0